tert-Butyl N-(2-cyanoethyl)-N-ethylcarbamate
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Overview
Description
tert-Butyl N-(2-cyanoethyl)-N-ethylcarbamate is an organic compound with the molecular formula C8H14N2O2. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a cyanoethyl group, and an ethylcarbamate group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl N-(2-cyanoethyl)-N-ethylcarbamate can be synthesized through a multi-step process involving the reaction of tert-butyl carbamate with 2-cyanoethyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, and the product is often obtained in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(2-cyanoethyl)-N-ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the original compound.
Reduction: The major products include reduced forms of the compound, such as primary amines.
Substitution: The major products include substituted carbamates with various functional groups.
Scientific Research Applications
tert-Butyl N-(2-cyanoethyl)-N-ethylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of tert-Butyl N-(2-cyanoethyl)-N-ethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The cyanoethyl group can participate in nucleophilic addition reactions, while the carbamate group can undergo hydrolysis under acidic or basic conditions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2-cyanoethyl)-N-methylcarbamate
- tert-Butyl N-(2-cyanoethyl)-N-propylcarbamate
- tert-Butyl N-(2-cyanoethyl)-N-isopropylcarbamate
Uniqueness
tert-Butyl N-(2-cyanoethyl)-N-ethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the tert-butyl group provides steric hindrance, while the cyanoethyl group offers a site for nucleophilic attack. This combination makes it a valuable compound in various chemical and biochemical applications.
Properties
IUPAC Name |
tert-butyl N-(2-cyanoethyl)-N-ethylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-5-12(8-6-7-11)9(13)14-10(2,3)4/h5-6,8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDFAXVFALILIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC#N)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60701728 |
Source
|
Record name | tert-Butyl (2-cyanoethyl)ethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60701728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170018-97-0 |
Source
|
Record name | tert-Butyl (2-cyanoethyl)ethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60701728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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